Benzene, 1-ethenyl-3-ethoxy-
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Overview
Description
Synthesis Analysis
The synthesis of benzene derivatives often involves the effect of directing groups and the order of reactions can change the products produced . From benzene, two reactions, an acylation and a bromination, can be synthesized . In this case, the two substituents are meta to each other .Molecular Structure Analysis
The molecular structure of “Benzene, 1-ethenyl-3-ethoxy-” can be represented by the formula C10H14O . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Benzene derivatives undergo a two-step mechanism for electrophilic aromatic substitution . The first step involves the addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzene, 1-ethenyl-3-ethoxy-” include its molecular weight of 132.2023 . It has a fusion temperature of 171.85 K and an enthalpy of vaporization of 49.6 kJ/mol at a temperature of 358 K .Scientific Research Applications
Photochemical and Electrochemical Applications
Research on 1,4-dialkoxy-2,5-bis[2-(thien-2-yl)ethenyl]benzene stereoisomers, which include derivatives of Benzene, 1-ethenyl-3-ethoxy-, has shown that these compounds undergo photoisomerization similar to stilbene structures. These compounds are interesting for their electrochemical behavior, demonstrating how electrochemical processes can induce isomerization of double C=C bonds. This phenomenon was explored through the synthesis of stereoisomers using methoxy- and ethoxy-groups, where the electrochemical and photochemical isomerization mechanisms were investigated, providing insights into potential applications in molecular switches and materials science (Waskiewicz et al., 2008).
Supramolecular and Liquid-Crystalline Networks
The construction of supramolecular liquid-crystalline networks via self-assembly of multifunctional hydrogen-bonding molecules, including derivatives of Benzene, 1-ethenyl-3-ethoxy-, has been documented. These networks are formed from the intermolecular hydrogen bonding between multifunctional H-bond donors and acceptors, creating structures with potential applications in material science and nanotechnology. For example, complexes involving tricarboxylic acids and bifunctional H-bond acceptors demonstrated the formation of liquid-crystalline network structures, indicating the versatility of Benzene, 1-ethenyl-3-ethoxy- derivatives in designing advanced materials (Kihara et al., 1996).
Nonlinear Optical Properties
The synthesis and characterization of compounds related to Benzene, 1-ethenyl-3-ethoxy-, such as 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonates, have been investigated for their nonlinear optical properties. These studies are crucial for the development of materials for optical limiting applications, showcasing the potential of Benzene, 1-ethenyl-3-ethoxy- derivatives in photonics and optoelectronics. The investigation included characterization through NMR, UV-Vis, and FT-IR spectroscopy, along with studying the nonlinear optical absorption using the open-aperture z-scan technique (Ruanwas et al., 2010).
Safety And Hazards
properties
IUPAC Name |
1-ethenyl-3-ethoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-9-6-5-7-10(8-9)11-4-2/h3,5-8H,1,4H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOOIXRLEJSMKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470355 |
Source
|
Record name | Benzene, 1-ethenyl-3-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-ethenyl-3-ethoxy- | |
CAS RN |
107830-68-2 |
Source
|
Record name | Benzene, 1-ethenyl-3-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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